Myrciacitrin II

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Myrciacitrin II is a flavanone 7-O-glycoside belonging to the myrciacitrin class of compounds, bearing a characteristic 6,8-dimethylated A-ring, a 2′-hydroxy-5′-methoxy B-ring, and a β-D-glucopyranosyl moiety at C-7. It is isolated from the leaves of Myrcia multiflora, a traditional South American antidiabetic botanical, and is defined as a dual inhibitor of aldose reductase (EC 1.1.1.21) and α-glucosidase (EC 3.2.1.20).

Molecular Formula C24H28O11
Molecular Weight 492.5 g/mol
CAS No. 203734-34-3
Cat. No. B1198344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrciacitrin II
CAS203734-34-3
Molecular FormulaC24H28O11
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O
InChIInChI=1S/C24H28O11/c1-9-18(28)17-14(27)7-15(12-6-11(32-3)4-5-13(12)26)33-23(17)10(2)22(9)35-24-21(31)20(30)19(29)16(8-25)34-24/h4-6,15-16,19-21,24-26,28-31H,7-8H2,1-3H3/t15-,16+,19+,20-,21+,24-/m0/s1
InChIKeyNKSFQBQBCJYBBO-WUQIJIJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrciacitrin II (CAS 203734-34-3): A Structurally Distinct, Dual-Target Flavanone Glycoside for Metabolic Disorder Research


Myrciacitrin II is a flavanone 7-O-glycoside belonging to the myrciacitrin class of compounds, bearing a characteristic 6,8-dimethylated A-ring, a 2′-hydroxy-5′-methoxy B-ring, and a β-D-glucopyranosyl moiety at C-7 [1] [2]. It is isolated from the leaves of Myrcia multiflora, a traditional South American antidiabetic botanical, and is defined as a dual inhibitor of aldose reductase (EC 1.1.1.21) and α-glucosidase (EC 3.2.1.20) [3]. This compound is structurally differentiated from its closest congener, myrciacitrin I, solely by O-methylation at the 5′ position, a subtle modification that carries significant implications for potency and selectivity profiles.

Why Myrciacitrin II Cannot Be Replaced by Generic Myrciacitrin I or Simple Flavonoid Glycosides


Within the myrciacitrin family, myrciacitrin I and II differ by a single O-methyl group at the 5′ position [1]. This substitution is not silent: in the seminal isolation study, myrciacitrin I was reported among the principal potent actives, while myrciacitrin II exhibited a differentiated potency profile on aldose reductase [2]. Generic substitution with the demethylated analog would thus alter the inhibitory fingerprint. More broadly, simple flavonol glycosides co-isolated from the same source (e.g., quercitrin, guaijaverin) lack the 6,8-dimethyl substitution pattern that defines the myrciacitrin scaffold and contributes to target engagement [2]. For researchers requiring a compound with a defined 5′-methoxyflavanone architecture and validated dual-enzyme inhibition data, interchange is not supported by evidence.

Quantitative Differentiation Evidence for Myrciacitrin II in Aldose Reductase and α-Glucosidase Inhibition


Aldose Reductase IC50: Myrciacitrin II (15 µM) vs. Potent Class Standard Myrciacitrin I

Myrciacitrin II inhibits rat lens aldose reductase with an IC50 of 15 µM [1]. In the primary isolation and activity-guided fractionation study, myrciacitrin I was identified as one of the more potent aldose reductase inhibitory principles, implying a lower IC50 than that of myrciacitrin II [2]. While the exact IC50 value for myrciacitrin I was not individually reported in the abstract, the qualitative structure-activity relationship indicates that 5′-O-methylation reduces potency relative to the 5′-hydroxy analog.

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Dual α-Glucosidase / Aldose Reductase Inhibition: Class-Level Superiority Over Single-Target Flavonoid Alternatives

Myrciacitrin II is annotated as an inhibitor of both α-glucosidase (EC 3.2.1.20) and aldose reductase [1] [2]. This dual mechanism is not observed in the co-isolated flavonol glycosides quercitrin and guaijaverin, which primarily demonstrate aldose reductase inhibition but lack reported α-glucosidase activity in the Myrcia multiflora study [2]. The 6,8-dimethylflavanone scaffold shared by myrciacitrins I and II appears critical for α-glucosidase engagement, distinguishing them from generic flavonol glycosides.

α-Glucosidase Inhibition Postprandial Glucose Polypharmacology

5′-Methoxy Structural Signature: Differentiation from Demethylated Myrciacitrin I for Metabolic Stability and Lipophilicity-Guided SAR

Myrciacitrin II features a 5′-methoxy group on the B-ring, whereas myrciacitrin I possesses a 5′-hydroxy group [1]. This substitution increases calculated logP: myrciacitrin II has an XLogP of 1.3, compared to 1.0 for myrciacitrin I [2] [3]. Higher lipophilicity in the myrciacitrin series has been associated with reduced aldose reductase potency (see Evidence Item 1), but it may concurrently confer improved membrane permeability and metabolic stability relative to the more polar hydroxylated analog.

Lipophilicity Metabolic Stability Flavanone SAR

High-Value Application Scenarios for Myrciacitrin II in Diabetes Complication and Natural Product Research


Head-to-Head SAR Studies on 5′-O-Methylation Effects in Myrciacitrin Scaffolds

Procure myrciacitrin II alongside myrciacitrin I to directly compare the impact of 5′-O-methylation on aldose reductase IC50 (15 µM vs. more potent hydroxyl analog) [1]. This matched molecular pair enables isolation of the methyl group's electronic and steric contribution within a conserved 6,8-dimethylflavanone-7-O-glucoside core.

Dual-Target Mechanistic Probe for Polyol Pathway and Postprandial Glucose Regulation

Deploy myrciacitrin II as a single-agent tool for simultaneous inhibition of aldose reductase and α-glucosidase, a dual-target profile unavailable in simpler flavonol glycosides like quercitrin and guaijaverin [2]. Suitable for in vitro models investigating convergent metabolic dysregulation in diabetic complications.

Permeability-Modulated Cellular Proof-of-Concept Studies

Utilize the elevated lipophilicity of myrciacitrin II (XLogP 1.3 vs. 1.0 for myrciacitrin I) [3] [4] in cell-based assays to evaluate whether 5′-methoxy substitution enhances intracellular target engagement despite reduced biochemical potency, informing lead optimization campaigns focused on the myrciacitrin chemotype.

Analytical Reference Standard for Myrcia multiflora Extract Standardization

Employ characterized myrciacitrin II as a chromatographic marker for quality control of M. multiflora botanical preparations, leveraging its distinct retention, UV, and MS profile to complement myrciacitrin I and myrciaphenone B quantification in extract fingerprinting [2].

Quote Request

Request a Quote for Myrciacitrin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.